molecular formula C40H59N11O15 B595472 H-Phe-glu-gln-asn-thr-ala-gln-pro-OH CAS No. 155893-22-4

H-Phe-glu-gln-asn-thr-ala-gln-pro-OH

Cat. No.: B595472
CAS No.: 155893-22-4
M. Wt: 933.974
InChI Key: RLTIYTLJCDKAIQ-BCWVCDLYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-Phe-Glu-Gln-Asn-Thr-Ala-Gln-Pro-OH is a synthetic octapeptide characterized by the sequence Phe-Glu-Gln-Asn-Thr-Ala-Gln-Pro. Key residues include:

  • Glutamine (Gln): Known for enhancing antioxidant capacity and intestinal health in animal models .
  • Proline (Pro): Contributes to peptide stability and secondary structure formation.
  • Asparagine (Asn) and Threonine (Thr): Implicated in mucosal integrity and immune modulation.

The peptide’s extended chain may confer prolonged stability and targeted interactions compared to shorter analogs, though solubility and bioavailability could be influenced by its length and charged residues (e.g., Glu).

Properties

IUPAC Name

(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H59N11O15/c1-19(33(58)48-25(11-14-29(43)54)39(64)51-16-6-9-27(51)40(65)66)45-38(63)32(20(2)52)50-37(62)26(18-30(44)55)49-36(61)23(10-13-28(42)53)47-35(60)24(12-15-31(56)57)46-34(59)22(41)17-21-7-4-3-5-8-21/h3-5,7-8,19-20,22-27,32,52H,6,9-18,41H2,1-2H3,(H2,42,53)(H2,43,54)(H2,44,55)(H,45,63)(H,46,59)(H,47,60)(H,48,58)(H,49,61)(H,50,62)(H,56,57)(H,65,66)/t19-,20+,22-,23-,24-,25-,26-,27-,32-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLTIYTLJCDKAIQ-BCWVCDLYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)N1CCCC1C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC2=CC=CC=C2)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H59N11O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

934.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Phe-glu-gln-asn-thr-ala-gln-pro-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves:

    Coupling: Each amino acid is activated and coupled to the resin-bound peptide chain.

    Deprotection: The protecting group on the amino acid is removed to allow the next amino acid to be added.

    Cleavage: Once the peptide chain is complete, it is cleaved from the resin and purified.

Industrial Production Methods

In an industrial setting, the production of peptides like This compound can be scaled up using automated peptide synthesizers. These machines automate the SPPS process, allowing for the efficient and high-throughput production of peptides.

Chemical Reactions Analysis

Types of Reactions

H-Phe-glu-gln-asn-thr-ala-gln-pro-OH: can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the side chains of certain amino acids, such as methionine and cysteine, if present.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be modified through substitution reactions to introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or performic acid can be used.

    Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.

    Substitution: Various reagents can be used depending on the desired modification, such as alkylating agents for introducing alkyl groups.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of methionine residues can produce methionine sulfoxide, while reduction of disulfide bonds yields free thiols.

Scientific Research Applications

H-Phe-glu-gln-asn-thr-ala-gln-pro-OH: has several applications in scientific research:

    Chemistry: It can be used as a model peptide to study peptide synthesis and modification techniques.

    Biology: It can be used to investigate protein-protein interactions, enzyme-substrate interactions, and other biological processes.

    Medicine: Peptides like this one can be studied for their potential therapeutic effects, such as antimicrobial, anticancer, or anti-inflammatory activities.

    Industry: Peptides are used in various industrial applications, including as components in cosmetics, food additives, and pharmaceuticals.

Mechanism of Action

The mechanism of action of H-Phe-glu-gln-asn-thr-ala-gln-pro-OH depends on its specific biological activity. Generally, peptides exert their effects by binding to specific molecular targets, such as receptors, enzymes, or other proteins. This binding can activate or inhibit biological pathways, leading to the desired therapeutic effect.

Comparison with Similar Compounds

Ala-Gln Dipeptide

  • Structure : A dipeptide (Ala-Gln) with a molecular weight of 217.2 g/mol.
  • Key Findings :
    • Enhances growth performance in weaned piglets by 17.25% in average daily gain (ADG) and reduces diarrhea rates .
    • Boosts antioxidant markers (e.g., T-SOD, GSH-Px) and improves intestinal morphology (e.g., increased villus height and reduced crypt depth) .
    • Optimal efficacy at 0.125–0.30% dietary inclusion, balancing cost and performance .
  • However, its larger size may reduce absorption efficiency compared to the dipeptide.

H-Ala-Phe-Pro-OH

  • Structure : Tripeptide (Ala-Phe-Pro) with a molecular weight of 333.38 g/mol .
  • Key Findings: Primarily used in structural and biochemical research due to its simple backbone. Limited documented biological activity but serves as a model for studying peptide interactions.
  • Comparison :
    • The absence of Gln in H-Ala-Phe-Pro-OH limits its utility in antioxidant or intestinal health applications.

H-Ala-Pro-Phe-OH

  • Structure : Tripeptide (Ala-Pro-Phe) with >98% purity .
  • Comparison :
    • Proline’s presence in both compounds may stabilize tertiary structures, but H-Phe-Glu-Gln-Asn-Thr-Ala-Gln-Pro-OH’s multiple functional residues broaden its hypothetical applications.

Z-Gly-Pro-Gly-Gly-Pro-Ala-OH

  • Structure : Hexapeptide with protective Z-group (benzyloxycarbonyl) .
  • Key Findings :
    • Used in ligation studies and peptide synthesis.
  • Comparison: The Z-group enhances stability but complicates metabolic processing.

Data Tables

Table 1. Structural and Functional Comparison of Selected Peptides

Compound Molecular Weight (g/mol) Key Residues Observed Effects Optimal Dosage (If Applicable) Reference
This compound ~1,000* Phe, Glu, Gln, Pro Hypothesized: Antioxidant, mucosal support N/A N/A
Ala-Gln Dipeptide 217.2 Ala, Gln ↑ ADG, ↓ diarrhea, ↑ villus height 0.125–0.30% dietary inclusion
H-Ala-Phe-Pro-OH 333.38 Ala, Phe, Pro Structural research N/A
H-Ala-Pro-Phe-OH 335.39 Ala, Pro, Phe High-purity research chemical N/A

*Estimated based on residue molecular weights.

Table 2. Antioxidant and Growth Performance Metrics

Compound T-SOD Activity ↑ GSH-Px Activity ↑ Villus Height (μm) Crypt Depth (μm) ADG Improvement
Ala-Gln Dipeptide 15–20% 18–25% 350 → 420 220 → 180 17.25%
This compound (Inferred) Moderate Moderate Potential ↑ Potential ↓ Hypothetical

Biological Activity

H-Phe-Glu-Gln-Asn-Thr-Ala-Gln-Pro-OH is a peptide composed of a sequence of amino acids that are known for their diverse biological activities. This compound has garnered attention in various fields, including pharmacology, biochemistry, and medicinal chemistry, due to its potential therapeutic effects. Understanding its biological activity is crucial for exploring its applications in medicine and other industries.

Structure and Composition

The peptide consists of the following amino acids:

  • Phenylalanine (Phe)
  • Glutamic Acid (Glu)
  • Glutamine (Gln)
  • Asparagine (Asn)
  • Threonine (Thr)
  • Alanine (Ala)
  • Proline (Pro)

This specific arrangement of amino acids contributes to the peptide's unique properties and biological functions.

Peptides like this compound typically exert their biological effects through interactions with specific molecular targets, such as receptors or enzymes. These interactions can lead to various cellular responses, including modulation of signaling pathways, enzyme activity, and gene expression.

The mechanism of action can be summarized as follows:

  • Binding : The peptide binds to target proteins or receptors.
  • Activation/Inhibition : This binding can activate or inhibit biological pathways.
  • Physiological Effects : The resultant changes can lead to therapeutic effects such as anti-inflammatory, antimicrobial, or anticancer activities.

Antimicrobial Activity

Research indicates that peptides similar to this compound may possess antimicrobial properties. These peptides can disrupt bacterial cell membranes or interfere with metabolic processes essential for bacterial survival.

Anticancer Properties

Peptides have been studied for their potential anticancer activities. They may induce apoptosis in cancer cells or inhibit tumor growth by targeting specific pathways involved in cancer progression. For instance, studies on related peptides have shown promising results in inhibiting the proliferation of various cancer cell lines.

Anti-inflammatory Effects

Inflammation plays a critical role in many diseases, and peptides like this compound may modulate inflammatory responses. They can downregulate pro-inflammatory cytokines or inhibit pathways that lead to inflammation.

Table 1: Summary of Biological Activities

Activity TypeMechanismReferences
AntimicrobialDisruption of cell membranes
AnticancerInduction of apoptosis
Anti-inflammatoryModulation of cytokine production

Case Study: Anticancer Activity

In a study examining the effects of similar peptides on prostate cancer cells, it was found that certain modifications in the peptide sequence enhanced its binding affinity to cancer cell receptors, leading to increased internalization and subsequent cytotoxic effects . The study reported a significant reduction in cell viability when treated with these modified peptides compared to untreated controls.

Case Study: Anti-inflammatory Response

Another investigation focused on the anti-inflammatory properties of related peptides demonstrated that they effectively reduced levels of inflammatory markers in vitro. The results indicated a decrease in TNF-alpha and IL-6 production following treatment with these peptides, suggesting their potential use in managing inflammatory diseases .

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